molecular formula C17H14N2O4S B228502 3-[(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid

3-[(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid

Katalognummer B228502
Molekulargewicht: 342.4 g/mol
InChI-Schlüssel: GZKIAFLMIQKHCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid, also known as ATB-346, is a novel drug that has been developed for the treatment of pain and inflammation. It is a non-steroidal anti-inflammatory drug (NSAID) that has been designed to overcome the limitations of currently available NSAIDs.

Wirkmechanismus

3-[(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid is a prodrug that is converted to its active form, H2S-3-[(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid, by the action of enzymes in the body. H2S-3-[(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid has been shown to inhibit the activity of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that are responsible for pain and inflammation. By inhibiting COX activity, H2S-3-[(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
3-[(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to reduce the expression of adhesion molecules, which are responsible for the migration of immune cells to sites of inflammation. 3-[(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid has been shown to have a protective effect on the gastrointestinal tract, which is a common site of side effects for traditional NSAIDs.

Vorteile Und Einschränkungen Für Laborexperimente

3-[(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid has several advantages for lab experiments. It has been shown to be more effective than traditional NSAIDs in reducing pain and inflammation in preclinical models. It has also been shown to have fewer side effects compared to traditional NSAIDs. However, there are some limitations to using 3-[(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid in lab experiments. The drug is relatively new, and there is limited information available on its long-term safety and efficacy. Additionally, the drug is not yet commercially available, which may limit its use in lab experiments.

Zukünftige Richtungen

There are several future directions for the research and development of 3-[(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid. One direction is to further investigate the mechanism of action of the drug and its effects on various inflammatory pathways. Another direction is to conduct clinical trials to determine the safety and efficacy of the drug in humans. Additionally, there is a need to develop new formulations of the drug that can be administered in different ways, such as topical formulations for localized pain and inflammation. Overall, 3-[(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid has shown great promise as a novel drug for the treatment of pain and inflammation, and further research is needed to fully understand its potential.

Synthesemethoden

3-[(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid is synthesized by a two-step process. The first step involves the synthesis of 5-anilino-2,4-dioxo-1,3-thiazolidine, which is then reacted with 3-bromomethylbenzoic acid to form 3-[(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid. The synthesis method has been optimized to ensure high yield and purity of the final product.

Wissenschaftliche Forschungsanwendungen

3-[(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid has been extensively studied in preclinical models of pain and inflammation. It has been shown to be more effective than traditional NSAIDs in reducing pain and inflammation. 3-[(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid has also been shown to have fewer side effects compared to traditional NSAIDs. The drug has been tested in animal models of osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease, and has shown promising results.

Eigenschaften

Molekularformel

C17H14N2O4S

Molekulargewicht

342.4 g/mol

IUPAC-Name

3-[(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid

InChI

InChI=1S/C17H14N2O4S/c20-15-14(18-13-7-2-1-3-8-13)24-17(23)19(15)10-11-5-4-6-12(9-11)16(21)22/h1-9,14,18H,10H2,(H,21,22)

InChI-Schlüssel

GZKIAFLMIQKHCK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=CC(=C3)C(=O)O

Kanonische SMILES

C1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC(=CC=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.